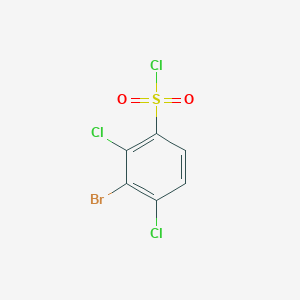

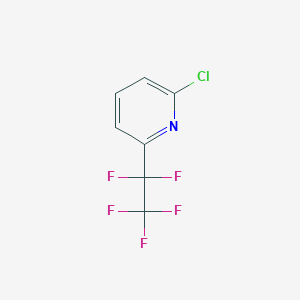

![molecular formula C21H21NO5S B2771370 1'-((4-Acetylphenyl)sulfonyl)spiro[chroman-2,4'-piperidin]-4-one CAS No. 877811-47-7](/img/structure/B2771370.png)

1'-((4-Acetylphenyl)sulfonyl)spiro[chroman-2,4'-piperidin]-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “1’-((4-Acetylphenyl)sulfonyl)spiro[chroman-2,4’-piperidin]-4-one” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

General synthetic methods for the preparation of 4-(2-aminophenyl)-4-hydroxypiperidine derivatives have been developed . These derivatives are used in the synthesis of 1’-substituted spiro [4H-3, 1-benzoxazine-4, 4’-piperidin]-2 (1H)-one derivatives . The synthesis of a novel spiro[1-benzofuran-2,4′-piperidin]-3-one scaffold has been achieved in five steps with an overall yield of 47% .Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The electrophilic aromatic substitution is a common type of reaction involving aromatic rings .Aplicaciones Científicas De Investigación

Synthesis and Cytotoxic Screening

A novel series of spiro[chroman-2,4'-piperidin]-4-one derivatives, including compounds with a sulfonyl spacer similar to the specified chemical structure, were synthesized and evaluated for their cytotoxic effects against human cancer cell lines. The most potent derivative showed significant cytotoxic activity, indicating potential as a cytotoxic agent for cancer therapy. This research underscores the role of these compounds in the development of new anticancer drugs (Abdelatef et al., 2018).

Advances in Medicinal Chemistry

Spiro[chroman-2,4'-piperidine]-4(3H)-one is highlighted as a crucial pharmacophore in drug design, showcasing its significance in synthesizing new compounds with potential medicinal applications. The review illustrates the structure's versatility in contributing to the development of biologically active substances, emphasizing its importance in medicinal chemistry research (Ghatpande et al., 2020).

Acetyl-CoA Carboxylase Inhibitors

Derivatives of spiro[chroman-2,4'-piperidin]-4-one have been designed, synthesized, and evaluated for their inhibitory activity against acetyl-CoA carboxylase (ACC), a critical enzyme in fatty acid synthesis. Some derivatives demonstrated low nanomolar ACC inhibitory activity, indicating their potential in treating metabolic disorders by modulating fat metabolism (Shinde et al., 2009).

Anti-Microbial Agents

Novel N-acyl/aroyl spiro[chroman-2,4′-piperidin]-4(3H)-one analogues were synthesized and exhibited significant anti-fungal and anti-microbial activities. These findings suggest the utility of spiro[chroman-2,4'-piperidine]-based compounds as potential antimicrobial agents, offering a new avenue for developing treatments against infectious diseases (Ghatpande et al., 2021).

G-Protein-Coupled Receptor Agonists

A series of spiro[chroman-2,4'-piperidine] derivatives were discovered and optimized as agonists for the G-protein-coupled receptor 119, which is involved in glucose homeostasis. The optimized compound demonstrated significant in vivo efficacy in reducing glucose levels, indicating its potential as a therapeutic agent for diabetes (Koshizawa et al., 2018).

Direcciones Futuras

Piperidines are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that “1’-((4-Acetylphenyl)sulfonyl)spiro[chroman-2,4’-piperidin]-4-one” and its derivatives could be of interest in future research and drug development.

Mecanismo De Acción

Target of Action

Similar compounds have been found to interact with proteins such as tryptase alpha/beta-1 , which plays a significant role in mast cell activation and may contribute to innate immunity .

Mode of Action

These interactions can lead to changes in the conformation and function of the target protein .

Biochemical Pathways

For instance, if Tryptase alpha/beta-1 is indeed a target, the compound could potentially impact pathways related to inflammation and immune response .

Pharmacokinetics

Factors such as solubility, stability, and permeability can all impact a compound’s ADME properties .

Result of Action

Based on its potential target, it could potentially modulate immune responses or inflammation by influencing the activity of tryptase alpha/beta-1 .

Propiedades

IUPAC Name |

1'-(4-acetylphenyl)sulfonylspiro[3H-chromene-2,4'-piperidine]-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO5S/c1-15(23)16-6-8-17(9-7-16)28(25,26)22-12-10-21(11-13-22)14-19(24)18-4-2-3-5-20(18)27-21/h2-9H,10-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFDAJPSFBCNTKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC3(CC2)CC(=O)C4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methyl-9-azabicyclo[3.3.1]non-2-ene;hydrochloride](/img/structure/B2771288.png)

![1-benzyl-3-(2-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2771293.png)

![3-(5-Chloro-2-methoxyphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2771295.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-difluorobenzenesulfonamide](/img/structure/B2771298.png)

![Tert-butyl 2,6-diazaspiro[3.6]decane-2-carboxylate](/img/structure/B2771301.png)

![N-[[4-(4-Acetamidopiperidine-1-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2771302.png)

![8-benzyl-1,7-dimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2771303.png)